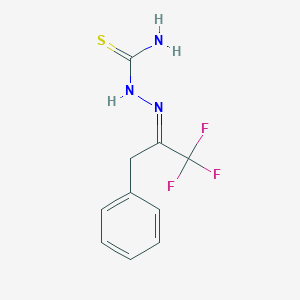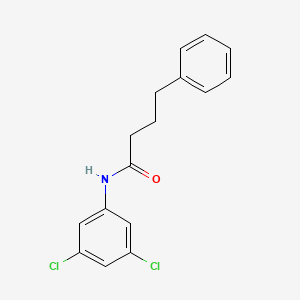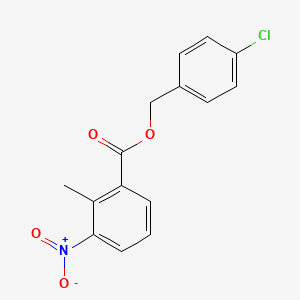![molecular formula C12H13N5OS B5852721 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}indoline](/img/structure/B5852721.png)
1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}indoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a tetrazole-based compound that exhibits promising properties for research purposes.
Mechanism of Action
The mechanism of action of 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}indoline is not fully understood. However, it has been proposed that the compound exerts its anti-cancer and anti-inflammatory activities by inhibiting the NF-κB signaling pathway. This pathway is involved in the regulation of various cellular processes such as inflammation, cell proliferation, and apoptosis. The compound has also been shown to inhibit the activity of metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}indoline has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of COX-2 and iNOS, which are enzymes involved in the production of pro-inflammatory cytokines. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been reported to exhibit low toxicity towards normal cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}indoline in lab experiments is its potential for anti-cancer and anti-inflammatory research. It has also been used as a fluorescent probe for the detection of metal ions. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the research of 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}indoline. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to understand the mechanism of action of the compound and its effects on different cell types. Another direction is to explore its potential as a fluorescent probe for the detection of other metal ions. Additionally, research can be conducted to optimize the synthesis method of the compound to improve its yield and purity.
Conclusion:
In conclusion, 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}indoline is a tetrazole-based compound that exhibits promising properties for scientific research. It has potential applications in various fields such as anti-cancer, anti-inflammatory, and anti-microbial research. The compound has shown to inhibit the NF-κB signaling pathway and the activity of metalloproteinases, which are involved in various cellular processes. Further studies are needed to fully understand the mechanism of action of the compound and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}indoline involves the reaction of 1-methylindole-2-carboxylic acid with thionyl chloride to form 1-methylindole-2-thionyl chloride. This intermediate is then reacted with sodium azide to produce 1-methyl-1H-tetrazol-5-ylthioacetylindole. The yield of the final product can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
Scientific Research Applications
1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}indoline has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been used as a fluorescent probe for the detection of metal ions. The compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5OS/c1-16-12(13-14-15-16)19-8-11(18)17-7-6-9-4-2-3-5-10(9)17/h2-5H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDWPPWPIHPZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806073 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,3-dihydro-1H-indol-1-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-bromo-4-formylphenoxy)methyl]benzoic acid](/img/structure/B5852648.png)


![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5852672.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine](/img/structure/B5852674.png)
![N-[3-(methylthio)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5852680.png)
![4-methoxy-N'-[(1H-1,2,4-triazol-5-ylthio)acetyl]benzohydrazide](/img/structure/B5852695.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5852696.png)
![N-[2-(butyrylamino)phenyl]-1-naphthamide](/img/structure/B5852700.png)


![5-[(3-ethoxybenzoyl)amino]isophthalic acid](/img/structure/B5852727.png)
